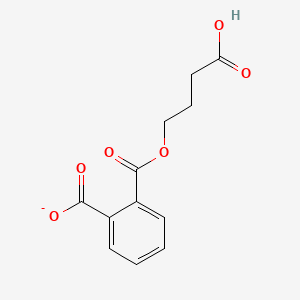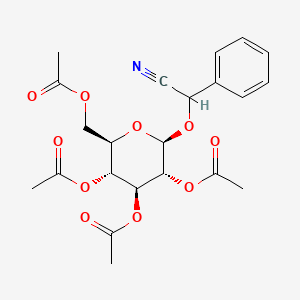
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide (10-BEPD) is a novel biotinylated phosphonate reagent that has been developed as a novel tool for the synthesis of biotinylated compounds and for the study of biochemical and physiological processes. 10-BEPD has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-targeting strategies. 10-BEPD has also been used in the synthesis of biotinylated compounds for use in lab experiments, as well as for the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer and Molecular Targeting Applications
One study designed a nicotinamide-based derivative with antiproliferative VEGFR-2 inhibitory effects. This compound, through molecular docking and dynamics simulations, demonstrated excellent binding and interaction with the VEGFR-2 enzyme, suggesting a potential pathway for cancer therapy via inhibition of VEGFR-2. The derivative showed significant antiproliferative effects against cancer cell lines, highlighting its potential as a therapeutic agent (Elkaeed et al., 2022).
Protein and Enzyme Interaction Studies
Another research focused on the covalent attachment of organophosphorus agents to human albumin, identifying tyrosine and serine residues as major sites of attachment. This study provides insight into the biochemical interactions and potential modifications of proteins by compounds like 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide, which could be useful in developing specific antibodies or engineering proteins for therapeutic purposes (Ding et al., 2008).
Drug Discovery and Development Insights
The historical perspective on drug discovery highlights the significant contributions of chemistry and molecular biology to medicinal advancements. While this study does not directly mention this compound, it underscores the importance of such molecular studies in understanding the genetic basis of diseases and identifying potential treatment options (Drews, 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide' involves the synthesis of two key intermediates which are then coupled to form the final product. The first intermediate is 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol and the second intermediate is N-Boc-amino-1-decanol. These intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "1-Bromo-2-(benzyloxy)ethane", "Triethylamine", "Biotin-N-hydroxysuccinimide ester", "Diisopropylethylamine", "Pentanal", "1,10-decanediol", "Boc anhydride", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol", "1. To a solution of biotin-N-hydroxysuccinimide ester (0.5 g, 1.25 mmol) in dry DMF (5 mL) and dry triethylamine (0.4 mL, 2.8 mmol) at 0°C was added 1-bromo-2-(benzyloxy)ethane (0.33 g, 1.25 mmol).", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL), 1 M sodium bicarbonate (2 x 50 mL), and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (0.4 g, 62%).", "Step 2: Synthesis of N-Boc-amino-1-decanol", "1. To a solution of 1,10-decanediol (1.00 g, 6.0 mmol) in dry THF (20 mL) at 0°C was added a solution of Boc anhydride (1.40 g, 6.6 mmol) in dry THF (10 mL) dropwise over 10 min.", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL) and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (1.50 g, 83%).", "Step 3: Coupling of Intermediates", "1. To a solution of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol (0.2 g, 0.4 mmol) and N-Boc-amino-1-decanol (0.14 g, 0.6 mmol) in dry DMF (5 mL) and DIPEA (0.32 mL, 1.8 mmol) at 0°C was added N,N'-dicyclohexylcarbodiimide (0.17 g, 0.8 mmol).", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL), 1 M sodium bicarbonate (2 x 50 mL), and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (0.26 g, 71%)." ] } | |
| 1246814-51-6 | |
Formule moléculaire |
C₃₄H₅₇N₄O₆PS |
Poids moléculaire |
680.88 |
Synonymes |
P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Benzyl Ethyl Diester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
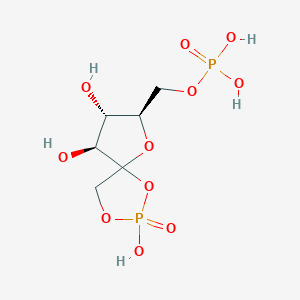
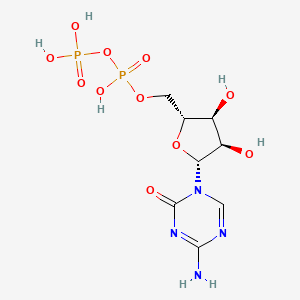
![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)
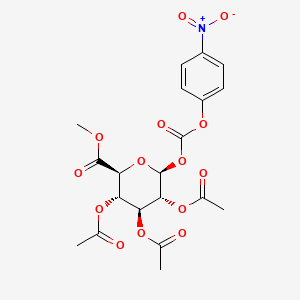


![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
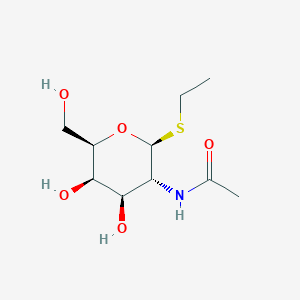
![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
